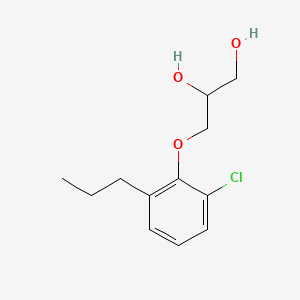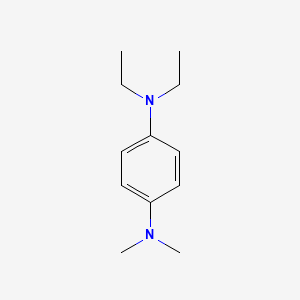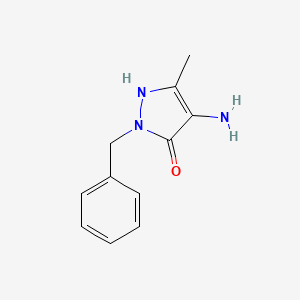
Pth(44-68)(human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parathyroid hormone (44-68) (human), also known as Pth(44-68)(human), is a fragment of the human parathyroid hormone. This hormone plays a critical role in regulating calcium homeostasis in the body. The fragment Pth(44-68)(human) consists of 25 amino acids and is involved in various physiological processes, including bone metabolism and calcium regulation .
準備方法
Synthetic Routes and Reaction Conditions: Pth(44-68)(human) is typically synthesized using recombinant DNA technology. The gene encoding the desired peptide fragment is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the peptide, which is subsequently purified using techniques such as high-resolution mass spectrometry and SDS-PAGE analyses .
Industrial Production Methods: In an industrial setting, the production of Pth(44-68)(human) involves large-scale fermentation of the genetically modified host organism. The peptide is then extracted and purified through a series of chromatographic steps to ensure high purity and yield. The final product is lyophilized to obtain a stable, white powder that can be reconstituted for various applications .
化学反応の分析
Types of Reactions: Pth(44-68)(human) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or specificity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various chemical modifiers for substitution reactions. The reactions are typically carried out under controlled conditions to prevent degradation of the peptide .
Major Products Formed: The major products formed from these reactions include modified versions of Pth(44-68)(human) with enhanced properties. For example, oxidation can introduce disulfide bonds, increasing the peptide’s stability, while substitution reactions can add functional groups that improve its binding affinity to target receptors .
科学的研究の応用
Pth(44-68)(human) has a wide range of applications in scientific research. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it serves as a model peptide for understanding protein-protein interactions and signaling pathways. In medicine, Pth(44-68)(human) is investigated for its potential therapeutic applications in treating conditions like osteoporosis and hyperparathyroidism. Additionally, it is used in industrial settings for the development of diagnostic assays and therapeutic formulations .
作用機序
Pth(44-68)(human) exerts its effects by binding to specific receptors on the surface of target cells, such as osteoblasts and renal tubular cells. This binding activates intracellular signaling pathways that regulate calcium and phosphate homeostasis. The peptide fragment interacts with the parathyroid hormone receptor type 1 (PTH1R), leading to the activation of downstream effectors like cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). These signaling molecules mediate the physiological effects of Pth(44-68)(human), including increased calcium reabsorption in the kidneys and enhanced bone resorption .
類似化合物との比較
Similar Compounds: Similar compounds to Pth(44-68)(human) include other fragments of the parathyroid hormone, such as Pth(1-34) and Pth(1-84), as well as parathyroid hormone-related peptides like PTHrP and tuberoinfundibular peptide of 39 (TIP39) .
Uniqueness: Pth(44-68)(human) is unique due to its specific amino acid sequence and its ability to selectively activate certain signaling pathways. Unlike the full-length parathyroid hormone, which has broader effects, Pth(44-68)(human) provides a more targeted approach to modulating calcium and phosphate homeostasis. This specificity makes it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C117H199N41O41 |
|---|---|
分子量 |
2836.1 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C117H199N41O41/c1-55(2)42-71(94(179)135-50-89(175)176)149-109(194)78(52-160)154-98(183)64(23-12-15-37-120)141-99(184)67(28-32-84(165)166)143-104(189)73(44-60-48-130-54-136-60)150-110(195)79(53-161)155-102(187)69(30-34-86(169)170)146-112(197)90(57(5)6)156-106(191)72(43-56(3)4)153-113(198)91(58(7)8)157-107(192)74(45-82(123)163)151-105(190)76(47-88(173)174)152-101(186)68(29-33-85(167)168)142-96(181)63(22-11-14-36-119)139-95(180)62(21-10-13-35-118)140-97(182)65(24-17-39-132-116(126)127)145-111(196)80-26-19-41-158(80)114(199)70(25-18-40-133-117(128)129)147-100(185)66(27-31-81(122)162)144-108(193)77(51-159)138-83(164)49-134-92(177)59(9)137-103(188)75(46-87(171)172)148-93(178)61(121)20-16-38-131-115(124)125/h48,54-59,61-80,90-91,159-161H,10-47,49-53,118-121H2,1-9H3,(H2,122,162)(H2,123,163)(H,130,136)(H,134,177)(H,135,179)(H,137,188)(H,138,164)(H,139,180)(H,140,182)(H,141,184)(H,142,181)(H,143,189)(H,144,193)(H,145,196)(H,146,197)(H,147,185)(H,148,178)(H,149,194)(H,150,195)(H,151,190)(H,152,186)(H,153,198)(H,154,183)(H,155,187)(H,156,191)(H,157,192)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,90-,91-/m0/s1 |
InChIキー |
FPGANZUTDSOUMV-HZUDAGDISA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)
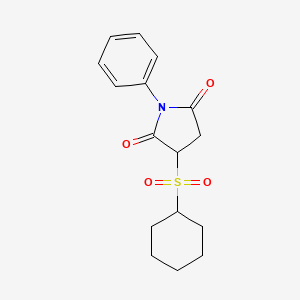

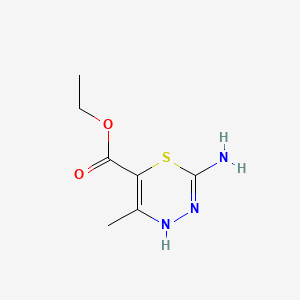
![4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]](/img/structure/B13808113.png)


![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

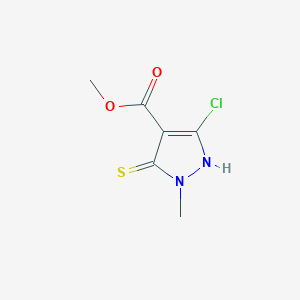
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
